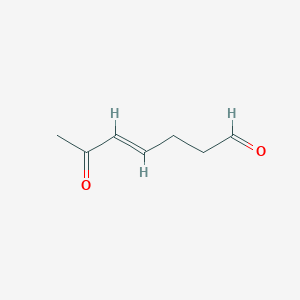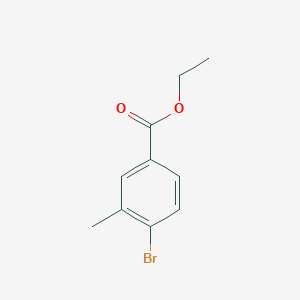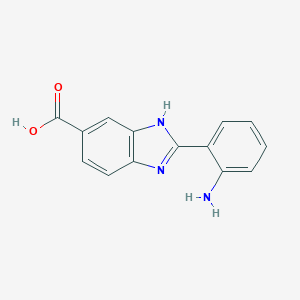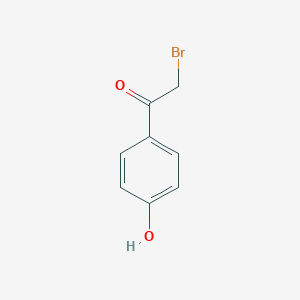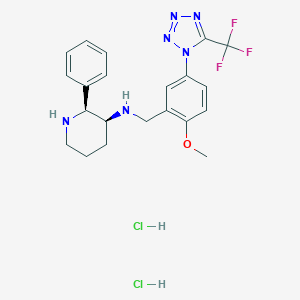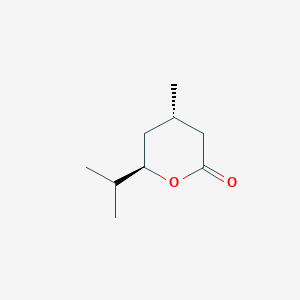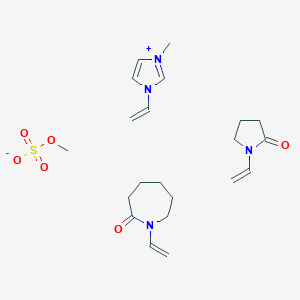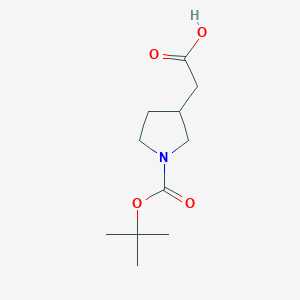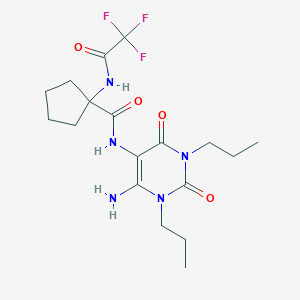
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione, also known as EMMD, is a cyclic diketone compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and material science.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has been found to exhibit significant antioxidant and anti-inflammatory effects. It has been shown to reduce oxidative stress, protect against DNA damage, and inhibit the production of pro-inflammatory cytokines. Additionally, 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has been found to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its low solubility in water and limited bioavailability.
Zukünftige Richtungen
There are several future directions for 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione research. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione and its potential applications in the treatment of various diseases. Furthermore, the development of novel drug delivery systems could enhance the bioavailability of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione and improve its therapeutic efficacy.
Conclusion:
In conclusion, 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione is a cyclic diketone compound that has gained significant attention in scientific research for its potential applications in various fields. The compound exhibits significant antioxidant and anti-inflammatory effects and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione and its potential applications in the treatment of various diseases.
Synthesemethoden
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of ethyl 2-oxocyclohexanecarboxylate with formaldehyde and subsequent reduction with sodium borohydride. The final product is obtained by treatment with acetic acid and methanol.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
179177-11-8 |
|---|---|
Produktname |
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione |
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4-ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O4/c1-4-15-11(2)8(7-14-3)5-9(12)6-10(11)13/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WLNYUNFXWQKZFE-UHFFFAOYSA-N |
SMILES |
CCOC1(C(CC(=O)CC1=O)COC)C |
Kanonische SMILES |
CCOC1(C(CC(=O)CC1=O)COC)C |
Synonyme |
1,3-Cyclohexanedione,4-ethoxy-5-(methoxymethyl)-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



